Icotinib

説明

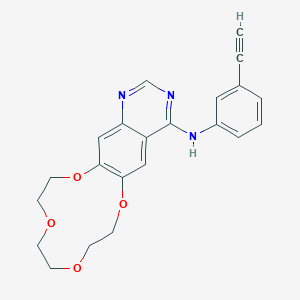

Structure

3D Structure

特性

IUPAC Name |

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLKULDARVNMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209952 | |

| Record name | Icotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610798-31-7 | |

| Record name | Icotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610798-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icotinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610798317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Icotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G6U5L461Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Icotinib's Core Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the management of non-small-cell lung cancer (NSCLC), particularly in patients harboring EGFR mutations. Its clinical efficacy is intrinsically linked to its ability to modulate critical downstream signaling cascades that govern cell proliferation, survival, and apoptosis. This technical guide provides an in-depth exploration of the core downstream signaling pathways affected by this compound, with a focus on the MAPK/ERK and PI3K/AKT pathways. Furthermore, it delves into the emerging roles of the STAT3 pathway and the E3 ubiquitin ligase Cbl-b in mediating this compound's effects and contributing to resistance mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the complex signaling networks.

Mechanism of Action of this compound

This compound is a quinazoline (B50416) derivative that functions as a selective, reversible inhibitor of the EGFR tyrosine kinase. It competitively binds to the adenosine (B11128) triphosphate (ATP) binding site within the intracellular domain of EGFR. In NSCLC and other cancers, activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21, lead to constitutive activation of the receptor's tyrosine kinase, even in the absence of its natural ligands like epidermal growth factor (EGF). This aberrant signaling drives uncontrolled cell proliferation and survival. By blocking the ATP binding pocket, this compound prevents EGFR autophosphorylation and the subsequent activation of its downstream signaling pathways. This targeted inhibition is the cornerstone of its anti-tumor activity.

Core Downstream Signaling Pathways

The inhibition of EGFR phosphorylation by this compound directly impacts two major downstream signaling cascades: the Ras/Raf/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway. These pathways are central to regulating cell cycle progression, proliferation, and survival.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that transmits signals from the cell surface to the nucleus, primarily regulating cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, which in turn recruits the guanine (B1146940) nucleotide exchange factor SOS. SOS then activates the small GTPase Ras. Activated Ras triggers a phosphorylation cascade, sequentially activating Raf, MEK1/2, and finally ERK1/2 (also known as p44/42 MAPK). Phosphorylated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell cycle progression, such as cyclins.

This compound treatment leads to a significant reduction in the phosphorylation of both EGFR and downstream components of the MAPK/ERK pathway. Studies have demonstrated that in EGFR-mutated NSCLC cell lines, this compound effectively inhibits the phosphorylation of ERK. This blockade of the MAPK/ERK pathway is a key mechanism through which this compound exerts its anti-proliferative effects.

The PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial downstream effector of EGFR signaling, primarily involved in promoting cell survival and inhibiting apoptosis. Activated EGFR recruits and activates the p85 regulatory subunit of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). Activated AKT then phosphorylates a wide range of downstream targets to promote cell survival, including the inhibition of pro-apoptotic proteins like Bad and the activation of transcription factors like NF-κB.

Similar to its effect on the MAPK/ERK pathway, this compound has been shown to inhibit the phosphorylation of AKT in a dose-dependent manner in sensitive cell lines. This inhibition of the PI3K/AKT survival pathway contributes significantly to the pro-apoptotic effects of this compound.

Emerging Downstream Effectors and Resistance Mechanisms

While the MAPK/ERK and PI3K/AKT pathways are the primary mediators of this compound's action, other signaling molecules and pathways have been implicated in its efficacy and in the development of resistance.

The STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and inflammation. In some contexts, EGFR activation can lead to the phosphorylation and activation of STAT3. Interestingly, studies have shown that in certain EGFR-mutant NSCLC cells, treatment with this compound can paradoxically lead to the activation of the STAT3 pathway, which may function as a compensatory survival mechanism. This activation can be mediated by the secretion of interleukin-6 (IL-6) and the subsequent activation of the JAK/STAT pathway. The activation of this bypass pathway can reduce the sensitivity of cancer cells to this compound, suggesting that co-targeting EGFR and STAT3 could be a promising therapeutic strategy.

Cbl-b: An E3 Ubiquitin Ligase

Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that acts as a negative regulator of EGFR signaling by targeting the receptor for ubiquitination and subsequent degradation. Recent studies have revealed a novel aspect of this compound's mechanism of action involving the upregulation of Cbl-b expression. This compound-induced upregulation of Cbl-b has been shown to contribute to the inhibition of the PI3K/AKT and MAPK pathways. Furthermore, the expression level of Cbl-b may play a role in the sensitivity of NSCLC cells to this compound, with lower levels of Cbl-b being associated with resistance. This suggests that Cbl-b could be a potential biomarker for this compound sensitivity and a target for overcoming resistance.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vitro effects of this compound on various NSCLC cell lines.

Table 1: IC50 Values of this compound in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |

| HCC827 | Exon 19 Deletion | 0.07 (72h) | |

| PC-9 | Exon 19 Deletion | Sensitive | |

| H1650 | Exon 19 Deletion | >50 | |

| H1975 | L858R, T790M | >50 | |

| A549 | Wild-type | >50 |

Table 2: Effect of this compound on Protein Phosphorylation

| Cell Line | Protein | Treatment | Change in Phosphorylation | Reference |

| HCC827 | EGFR | This compound (0.01-1 µM) | Decreased | |

| HCC827 | AKT | This compound (0.01-1 µM) | Decreased | |

| HCC827 | ERK | This compound (0.01-1 µM) | Decreased | |

| PC-9 | STAT3 | This compound | Increased | |

| PC-9 | EGFR | This compound | Decreased | |

| PC-9 | AKT | This compound | Decreased | |

| PC-9 | ERK | This compound | Decreased |

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

Materials:

-

NSCLC cell lines (e.g., HCC827, A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48 or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and MTT solution, and add 100-200 µL of solubilization solution to each well.

-

Incubate on a shaker for 15-20 minutes to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Protein Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.

Materials:

-

NSCLC cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control like β-actin.

Visualizations of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and a typical experimental workflow.

Caption: this compound's core downstream signaling pathways.

Caption: A typical Western Blot workflow.

Conclusion

This compound exerts its therapeutic effects in EGFR-mutant NSCLC by effectively inhibiting the core downstream signaling pathways of MAPK/ERK and PI3K/AKT. This guide has provided a comprehensive overview of these pathways, supported by quantitative data and detailed experimental protocols. The emerging roles of the STAT3 pathway and the E3 ubiquitin ligase Cbl-b in mediating this compound's action and contributing to resistance highlight the complexity of the cellular response to this targeted therapy. A thorough understanding of these intricate signaling networks is paramount for the continued development of effective cancer therapeutics and for devising strategies to overcome drug resistance. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

Icotinib inhibition of EGFR phosphorylation

An In-Depth Technical Guide to the Inhibition of EGFR Phosphorylation by Icotinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It details its mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and its position within the EGFR signaling cascade.

Core Mechanism of Action

This compound is a quinazoline-based, orally available small molecule that functions as a highly selective, first-generation EGFR-TKI.[1][2] Its primary mechanism involves the reversible and competitive inhibition of the ATP binding site within the tyrosine kinase domain of the EGFR protein.[2][3][4] By blocking the binding of ATP, this compound prevents EGFR autophosphorylation, a critical step for the activation of downstream signaling pathways.[3][5] This action effectively halts the signal transduction cascade that, in cancer cells with activating EGFR mutations, leads to unchecked cell proliferation and survival.[1][2] this compound has demonstrated inhibitory activity against both wild-type and several mutated forms of EGFR.[1]

Quantitative Inhibitory Activity

The potency of this compound has been quantified through various enzymatic and cell-based assays. The data highlights its specific and potent inhibition of EGFR kinase activity and phosphorylation.

Enzymatic Assays

These assays measure the direct inhibitory effect of this compound on the kinase activity of purified EGFR protein.

| Parameter | Value | Assay Type | Source |

| IC₅₀ | 5 nM | EGFR Tyrosine Kinase Assay | [6][7] |

| IC₅₀ | 1.38 nM (0.00138 µM) | Ligand-Induced EGFR Tyrosine Phosphorylation (ELISA) | [8] |

| Complete Inhibition | 62.5 nM | EGFR Activity Assay | [1] |

Cell-Based Assays

These assays evaluate this compound's efficacy in a cellular context, measuring its ability to inhibit EGFR phosphorylation within intact cells and suppress cell proliferation.

| Parameter | Cell Line | Value | Assay Type | Source |

| IC₅₀ (Phosphorylation) | A431 | 45 nM | Intracellular Tyrosine Phosphorylation | [6] |

| IC₅₀ (Proliferation) | PC-9 (EGFR mutant) | <20 nM | Growth Inhibition | [9] |

| IC₅₀ (Proliferation) | HCC827 (EGFR mutant) | <1.25 µM | Growth Inhibition | [9] |

| IC₅₀ (Proliferation) | A549 (EGFR wild-type) | 8.8 µM | Growth Inhibition | [9][10] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TKI activity. The following sections describe standard protocols for evaluating the inhibition of EGFR phosphorylation by this compound.

Protocol: In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol is adapted from standardized ADP-Glo™ kinase assay methodologies and is designed to determine the IC₅₀ value of this compound against a purified EGFR enzyme.[11]

Objective: To quantify the direct inhibitory effect of this compound on EGFR kinase activity by measuring ADP production.

Materials:

-

Recombinant human EGFR enzyme

-

Kinase Assay Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate)[12]

-

Poly-Glu-Tyr (4:1) or other suitable peptide substrate

-

ATP solution

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

-

Reaction Setup: To the wells of a 384-well plate, add 5 µL of the diluted this compound or control solutions.

-

Enzyme Addition: Add 10 µL of a master mix containing the peptide substrate and ATP to each well.

-

Kinase Reaction Initiation: Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well. The final volume will be 25 µL.

-

Incubation: Cover the plate and incubate at 30°C for 60 minutes.

-

Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP, which drives a luciferase reaction. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]

Protocol: Cell-Based EGFR Phosphorylation Assay (Western Blot)

This protocol details the procedure for assessing the effect of this compound on EGF-stimulated EGFR autophosphorylation in a cell line that overexpresses EGFR, such as A431.[5][6][12]

Objective: To visualize and quantify the inhibition of EGFR phosphorylation in response to this compound treatment in a cellular environment.

Materials:

-

A431 human epidermoid carcinoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Human Epidermal Growth Factor (EGF)

-

This compound stock solution (in DMSO)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-Actin

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Starvation: Plate A431 cells and grow to ~80-90% confluency. To reduce basal EGFR phosphorylation, serum-starve the cells by incubating them in serum-free medium for 18-24 hours.

-

Inhibitor Treatment: Treat the starved cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a DMSO vehicle control.

-

EGF Stimulation: Stimulate the cells by adding EGF (e.g., 50-100 ng/mL) for 5-15 minutes at 37°C.[12]

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Western Blotting:

-

Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Wash again and detect the signal using an ECL substrate and a digital imager.

-

-

Stripping and Re-probing: To normalize the data, strip the membrane and re-probe for total EGFR and then for a loading control like β-Actin.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR signal for each sample. Plot the normalized phosphorylation level against the this compound concentration.

Visualized Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

EGFR Signaling Pathway and this compound's Point of Inhibition

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for assessing this compound's effect on cellular EGFR phosphorylation.

Mechanism of Competitive Inhibition

Caption: this compound competitively binds to the ATP site on EGFR, blocking phosphorylation.

References

- 1. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Significance and symbolism [wisdomlib.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound (BPI-2009H), a novel EGFR tyrosine kinase inhibitor, displays potent efficacy in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Frontiers | this compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

Icotinib Target Validation in Lung Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical validation of icotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in non-small cell lung cancer (NSCLC) cells. It details the molecular target, signaling pathways, and includes experimental protocols and quantitative data from key validation assays.

Introduction: this compound and its Target - EGFR

This compound is a selective and orally available EGFR-TKI used in the treatment of advanced or metastatic NSCLC, particularly in patients with activating EGFR mutations.[1][2] The epidermal growth factor receptor is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] In a subset of NSCLC patients, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[3] this compound selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[2][4] This targeted inhibition ultimately leads to reduced cancer cell proliferation and induction of apoptosis.[4][5]

Signaling Pathways Affected by this compound

This compound's inhibition of EGFR phosphorylation directly impacts key downstream signaling cascades that are crucial for tumor cell survival and proliferation. The two major pathways affected are:

-

The PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. This compound's blockade of EGFR signaling prevents the activation of this pro-survival pathway.[6]

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation, differentiation, and survival. Activated EGFR leads to the activation of the small GTPase Ras, which initiates a cascade of protein kinase phosphorylation (Raf, MEK, and ERK). Activated ERK translocates to the nucleus to regulate gene expression involved in cell cycle progression. This compound's inhibition of EGFR effectively shuts down this proliferative signaling cascade.[6]

Quantitative Data on this compound's Efficacy in Lung Cancer Cell Lines

The efficacy of this compound has been quantified in various NSCLC cell lines, demonstrating its potent and selective activity against cells with activating EGFR mutations.

Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines (IC50 Values)

| Cell Line | EGFR Mutation Status | This compound IC50 (µM) | Reference |

| PC-9 | Exon 19 Deletion | Sensitive (exact value not specified) | [7] |

| HCC827 | Exon 19 Deletion | 0.07 (72h) | [4] |

| H1975 | L858R & T790M | >50 | [6] |

| H1650 | Exon 19 Deletion | >50 | [6] |

| A549 | Wild-Type | >10 (72h) | [4] |

Table 2: this compound-Induced Apoptosis in NSCLC Cell Lines

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |

| PC-9 | Not specified | 30.66 | [8] |

| HCC827 | 0.01 | 6.31 ± 1.49 | [4] |

| HCC827 | 0.1 | 18.85 ± 1.29 | [4] |

| A549 | 0.01 | Increased vs. control | [9] |

| A549 | 0.1 | Increased vs. control | [9] |

| A549 | 1 | Increased vs. control | [9] |

| A549 | 10 | Increased vs. control | [9] |

| NCI-H1975 | 0.02 | Increased vs. control | [6] |

Table 3: Quantitative Analysis of EGFR Pathway Inhibition by an EGFR Inhibitor in H1975 Cells

| Protein | Treatment | Fold Change in Phosphorylation (vs. Control) | Reference |

| p-EGFR | EGFR Inhibitor | Decreased | [10] |

| p-Akt | EGFR Inhibitor | Decreased | [10] |

| p-Erk2 | EGFR Inhibitor | Decreased | [10] |

Experimental Protocols for this compound Target Validation

The following are detailed methodologies for key experiments used to validate the efficacy of this compound in lung cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

NSCLC cell lines (e.g., HCC827, A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 2,200–2,500 cells per well in 100 µL of complete culture medium.[1][6]

-

Incubate the plates overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0 to 50 µM).[6] Include wells with 0.1% DMSO as a vehicle control.[6] Use at least five replicate wells for each concentration.[6]

-

Incubate the plates for 48 hours.[6]

-

Add MTT solution to each well and incubate for 1-4 hours in a cell culture incubator.[6]

-

Add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.[6]

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

NSCLC cell lines

-

Complete culture medium

-

This compound hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 1 x 10^5 cells per well.[8]

-

After overnight incubation, treat the cells with the desired concentrations of this compound for 72 hours.[8]

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 500 µL of 1X binding buffer.[8]

-

Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.[8]

-

Incubate the cells for 15-30 minutes at room temperature in the dark.[8]

-

Analyze the stained cells by flow cytometry.

Western Blotting for EGFR Pathway Proteins

This technique is used to detect and quantify the levels of total and phosphorylated proteins in the EGFR signaling pathway.

Materials:

-

NSCLC cell lines

-

Complete culture medium

-

This compound hydrochloride

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as for other assays.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizing Experimental and Logical Workflows

Conclusion

The preclinical data strongly support the validation of EGFR as the primary target of this compound in NSCLC cells harboring activating EGFR mutations. This compound effectively inhibits EGFR phosphorylation, leading to the suppression of pro-survival and proliferative signaling pathways, ultimately resulting in decreased cell viability and increased apoptosis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on EGFR-targeted therapies for lung cancer.

References

- 1. This compound-resistant HCC827 cells produce exosomes with mRNA MET oncogenes and mediate the migration and invasion of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SLC16A13 Downregulation Contributes to Apoptosis Induction in A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ubiquitin Ligase Cbl-b Is Involved in this compound (BPI-2009H)-Induced Apoptosis and G1 Phase Arrest of EGFR Mutation-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. e-century.us [e-century.us]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits proliferation and epithelial-mesenchymal transition of non-small cell lung cancer A549 cells [aimspress.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Icotinib's Binding Affinity to the EGFR Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Icotinib to the Epidermal Growth Factor Receptor (EGFR) kinase domain. This compound is a potent and selective first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[1] A thorough understanding of its interaction with the EGFR kinase domain, including both wild-type and mutated forms, is critical for ongoing research, drug development, and clinical application.

Executive Summary

This compound effectively inhibits the EGFR signaling pathway by competitively binding to the ATP-binding site of the EGFR kinase domain.[2] This reversible binding prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and tumorigenesis.[2] This guide synthesizes available quantitative data on this compound's binding affinity, details the experimental methodologies used for its determination, and visualizes the pertinent signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound to EGFR

The potency of this compound is demonstrated by its low nanomolar inhibitory concentrations (IC50) and significant binding energy. The available data indicates a high affinity for the EGFR kinase domain, with a notable selectivity for certain activating mutations.

| Target | Parameter | Value | Reference |

| EGFR (General) | IC50 | 5 nM | [3][4] |

| EGFR (Exon 19 Deletion) | IC50 | 1.6 nM | [5] |

| EGFR (L858R Mutation) | IC50 | 5.0 nM | [5] |

| EGFR (Wild-Type) | IC50 | 1.38 nM | [3] |

| EGFR | Binding Energy (from molecular docking) | -8.7 kcal/mol | [6] |

Note: IC50 values can vary between different experimental setups and assay conditions.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR, the receptor dimerizes and activates its intracellular kinase domain. This leads to the autophosphorylation of tyrosine residues, which then serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling.

The two primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways play crucial roles in cell proliferation, survival, and differentiation. This compound, by blocking the initial phosphorylation step, effectively inhibits both of these cascades.

Experimental Protocols

The determination of this compound's binding affinity to the EGFR kinase domain involves several key experimental techniques. Below are detailed methodologies for these assays.

In Vitro EGFR Kinase Assay

This assay directly measures the enzymatic activity of EGFR and its inhibition by this compound. A common method is a luminescence-based assay that quantifies ATP consumption.

Objective: To determine the IC50 value of this compound for the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Adenosine 5'-triphosphate (ATP)

-

This compound (serial dilutions)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%). Prepare a master mix of the EGFR enzyme and substrate in the kinase assay buffer.

-

Kinase Reaction:

-

To each well of the assay plate, add 5 µL of the diluted this compound or vehicle control.

-

Add 10 µL of the EGFR enzyme/substrate master mix.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA-based method can be used to measure the inhibition of EGFR autophosphorylation in a cell-free system.

Objective: To quantify the inhibition of EGFR tyrosine phosphorylation by this compound.

Materials:

-

Recombinant human EGFR

-

This compound (serial dilutions)

-

ATP

-

96-well ELISA plates

-

Coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Anti-phosphotyrosine antibody (primary antibody)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with a synthetic substrate like poly (Glu, Tyr) by incubating overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Kinase Reaction:

-

Add recombinant EGFR enzyme to each well.

-

Add serial dilutions of this compound or vehicle control.

-

Initiate the phosphorylation reaction by adding ATP.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add the anti-phosphotyrosine primary antibody and incubate for 1 hour at room temperature.

-

Wash the plate and add the HRP-conjugated secondary antibody, then incubate for 1 hour at room temperature.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with the stop solution.

-

-

Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the extent of EGFR phosphorylation. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity (KD) of this compound to the EGFR kinase domain.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) of the this compound-EGFR interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human EGFR kinase domain

-

This compound (serial dilutions)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Immobilization: Immobilize the recombinant EGFR kinase domain onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell is typically prepared without the protein to subtract non-specific binding.

-

Binding Analysis:

-

Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to measure the association phase.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of this compound from EGFR.

-

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka and kd). The equilibrium dissociation constant (KD) is then calculated as kd/ka.

Conclusion

This technical guide consolidates key information on the binding affinity of this compound to the EGFR kinase domain. The quantitative data presented in a structured format, along with detailed experimental protocols and visual diagrams, provides a valuable resource for researchers and professionals in the field of oncology drug development. The high affinity of this compound, particularly for clinically relevant EGFR mutations, underscores its therapeutic importance. The methodologies described herein offer a framework for the continued investigation and characterization of this and other EGFR inhibitors.

References

The Effect of Icotinib on Non-Small Cell Lung Cancer Spheroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Icotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), on non-small cell lung cancer (NSCLC) spheroids. By leveraging three-dimensional (3D) cell culture models that more accurately mimic the tumor microenvironment, we can gain deeper insights into the therapeutic potential and mechanisms of action of this compound.[1] While extensive clinical data exists for this compound in NSCLC treatment, this document focuses on the preclinical evaluation using spheroid models, which offer a more physiologically relevant context compared to traditional 2D cell cultures.[1][2]

Introduction to this compound and NSCLC Spheroids

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide.[1] A significant subset of NSCLC tumors harbors activating mutations in the epidermal growth factor receptor (EGFR), making it a key therapeutic target.[3] this compound is an orally administered, reversible EGFR-TKI that competes with adenosine (B11128) triphosphate (ATP) at the tyrosine kinase domain of the EGFR, thereby inhibiting downstream signaling pathways and impeding cancer cell proliferation and survival.[3][4][]

Traditional 2D cell culture models have limitations in predicting in vivo drug responses.[6] 3D spheroid models, however, recapitulate key aspects of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers, leading to increased drug resistance compared to monolayers.[1][6][7] This makes them a superior model for evaluating the efficacy of targeted therapies like this compound.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on NSCLC spheroids.

NSCLC Spheroid Culture

This protocol describes the generation of NSCLC spheroids using the liquid overlay technique.

Materials:

-

EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827)[8]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Ultra-low attachment round-bottom 96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture NSCLC cells in standard 2D culture flasks to 70-80% confluency.

-

Harvest cells using trypsin and neutralize with complete medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium to a concentration of 2 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (2000 cells/well).

-

Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

Monitor spheroid formation daily. Spheroids should form within 48-72 hours.[9]

This compound Treatment of Spheroids

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

Established NSCLC spheroids in 96-well plates

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

On the day of treatment, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

-

Carefully remove 50 µL of medium from each well containing a spheroid.

-

Add 50 µL of the corresponding this compound dilution or vehicle control (medium with 0.1% DMSO) to each well.

-

Incubate the spheroids for the desired treatment duration (e.g., 72 hours).

Spheroid Viability Assay (CellTiter-Glo® 3D)

Procedure:

-

After the treatment period, equilibrate the spheroid plates and the CellTiter-Glo® 3D reagent to room temperature.

-

Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Protein Expression

Procedure:

-

Collect spheroids from each treatment group and wash with ice-cold PBS.

-

Lyse the spheroids in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK1/2, total ERK1/2, and a loading control like GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.[10]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data on the effect of this compound on EGFR-mutant NSCLC spheroids.

Table 1: this compound IC50 Values in 2D vs. 3D Spheroid Cultures

| Cell Line | 2D Culture IC50 (µM) | 3D Spheroid IC50 (µM) |

| PC-9 (EGFR ex19del) | 0.05 | 0.5 |

| HCC827 (EGFR ex19del) | 0.08 | 0.9 |

| A549 (EGFR wild-type) | > 10 | > 20 |

Table 2: Effect of this compound on Spheroid Growth and Apoptosis

| Treatment (72h) | Spheroid Diameter (µm, % of Control) | Caspase-3/7 Activity (RLU, % of Control) |

| Vehicle Control | 100% | 100% |

| This compound (0.5 µM) | 65% | 250% |

| This compound (1.0 µM) | 40% | 400% |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures are provided below using Graphviz.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing this compound's effect on NSCLC spheroids.

Discussion and Conclusion

The use of 3D spheroid models provides a more stringent and clinically relevant platform for the preclinical evaluation of EGFR inhibitors like this compound. The hypothetical data presented suggests that while EGFR-mutant NSCLC cells are sensitive to this compound, they exhibit increased resistance when grown as spheroids, as indicated by the higher IC50 values compared to 2D cultures. This is consistent with findings for other EGFR-TKIs and highlights the importance of the 3D tumor architecture in modulating drug response.[6][7]

This compound effectively inhibits spheroid growth and induces apoptosis in EGFR-mutant NSCLC spheroids. Mechanistically, this compound is expected to inhibit the phosphorylation of EGFR and downstream signaling components of the PI3K-AKT and RAS-RAF-MEK-ERK pathways, leading to the observed anti-tumor effects.

References

- 1. 3D cell culture models in research: applications to lung cancer pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3D cell cultures provide new insights on lung cancer treatment response - ecancer [ecancer.org]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. Effects of this compound on advanced non-small cell lung cancer with different EGFR phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combination Therapy in 3D NCSLC Tumor Model Overcomes Induced Drug Resistance - ERN: Emerging Researchers National Conference in STEM [emerging-researchers.org]

- 7. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer | eLife [elifesciences.org]

- 8. Effects of this compound, a novel epidermal growth factor receptor tyrosine kinase inhibitor, in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Icotinib-Induced Apoptosis in EGFR Mutant Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the mechanisms by which Icotinib, a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), induces apoptosis in cancer cells harboring activating EGFR mutations. The document details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers investigating this process.

Introduction to this compound and EGFR Mutations

This compound is a quinazoline (B50416) derivative that functions as a highly selective, first-generation EGFR-TKI.[1][2] It is approved in China for the first-line treatment of patients with advanced non-small-cell lung cancer (NSCLC) who have somatic EGFR mutations.[1][3] The therapeutic efficacy of EGFR-TKIs like this compound is strongly correlated with the presence of specific activating mutations in the EGFR gene, most commonly deletions in exon 19 and the L858R point mutation in exon 21.[4] These mutations lead to constitutive activation of the EGFR tyrosine kinase, promoting unchecked cell proliferation and survival, in part by activating anti-apoptotic signaling pathways.[1][5]

This compound competitively and reversibly binds to the ATP-binding site within the tyrosine kinase domain of both wild-type and mutated EGFR, with an IC50 value of 5 nM.[1][2] This inhibition blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling cascades, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[6][7]

The Core Mechanism: Inhibition of Pro-Survival Signaling

The primary mechanism of this compound-induced apoptosis is the shutdown of EGFR-driven pro-survival signals. In EGFR-mutant cancer cells, the receptor is perpetually active, constantly signaling through key downstream pathways that suppress apoptosis and promote proliferation.

Key Signaling Pathways Affected by this compound

This compound's inhibition of EGFR autophosphorylation prevents the recruitment and activation of downstream effector proteins, most notably those in the PI3K/Akt and MAPK/ERK pathways.[8][9]

-

PI3K/Akt Pathway: This pathway is a major driver of cell survival. Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Bax, and promotes the activity of anti-apoptotic proteins like Bcl-2. By inhibiting EGFR, this compound prevents Akt activation, thereby relieving the suppression of apoptosis.[10][11]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is crucial for cell proliferation and gene transcription.[10] Inhibition of this pathway by this compound contributes to cell cycle arrest and can also sensitize cells to apoptotic stimuli.[8] Studies show that this compound treatment leads to decreased phosphorylation of both Akt and ERK in EGFR-mutated cells.[8][9]

The inhibition of these critical survival pathways by this compound is a key event that shifts the cellular balance towards apoptosis.

Activation of the Apoptotic Cascade

By blocking the aforementioned survival signals, this compound treatment leads to the activation of the intrinsic apoptotic pathway. This is characterized by the activation of effector caspases, such as caspase-3 and caspase-8, and the cleavage of Poly(ADP-ribose) polymerase (PARP).[8] The cleavage of PARP is a hallmark of apoptosis. Studies have demonstrated that this compound treatment significantly increases the expression of activated caspase-3 and cleaved PARP in EGFR-mutated HCC827 cells, confirming the involvement of the caspase-dependent pathway in this compound-induced cell death.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of this compound in the treatment of advanced EGFR mutation-positive nonsmall cell lung cancer: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical efficacy of this compound in lung cancer patients with different EGFR mutation status: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 8. Ubiquitin Ligase Cbl-b Is Involved in this compound (BPI-2009H)-Induced Apoptosis and G1 Phase Arrest of EGFR Mutation-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. benchchem.com [benchchem.com]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

Preclinical Evaluation of Icotinib's Antitumor Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Icotinib (trade name Conmana) is a first-generation, orally available, small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Developed as a highly selective and potent inhibitor, this compound's primary mechanism of action involves competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting receptor phosphorylation and blocking downstream signal transduction.[1][2][3] This action effectively halts the oncogenic signals that promote cell proliferation, survival, and tumorigenesis.[1] Preclinical evaluations, encompassing a range of in vitro and in vivo studies, have demonstrated this compound's significant dose-dependent antitumor activity across various cancer types, particularly non-small cell lung cancer (NSCLC) and a subset of hepatocellular carcinomas (HCC).[3][4][5] This guide provides a comprehensive overview of the preclinical data, detailing the experimental methodologies, summarizing key quantitative results, and illustrating the core biological pathways and experimental workflows.

Mechanism of Action: EGFR Signaling Inhibition

This compound functions by selectively targeting and inhibiting the tyrosine kinase activity of EGFR.[6] In many cancers, the overexpression or mutation of EGFR leads to its constitutive activation, triggering downstream signaling cascades that drive malignant cell growth.[2][3] this compound competitively and reversibly binds to the ATP pocket within the EGFR's intracellular kinase domain, preventing the autophosphorylation required for receptor activation.[2][3] This blockade effectively abrogates signals transmitted through critical downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are central to regulating cell proliferation and apoptosis.[7][8]

In Vitro Antitumor Activity

In vitro studies have established this compound as a potent inhibitor of EGFR kinase activity and cell proliferation in cancer cell lines that are dependent on EGFR signaling.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various assays, with key IC₅₀ (half-maximal inhibitory concentration) values summarized below.

| Target / Cell Line | Assay Type | IC₅₀ Value | Reference(s) |

| EGFR Kinase | Kinase Activity Assay | 5 nM | [3][5] |

| EGFR Mutants (at 5 nM) | Kinase Activity Assay | L858R (99% inhib.)L861Q (96% inhib.)T790M (61% inhib.) | [4][9] |

| A431 (Epidermoid) | Intracellular Phosphorylation | 45 nM | [5] |

| HCC Cell Lines | Cell Proliferation | Sensitivity correlates with high p-EGFR & PD-L1 levels | [4][9] |

| KYSE450 (ESCC) | Cell Proliferation (MTT) | 30.4 µM | [10] |

| KYSE70 / KYSE410 (ESCC) | Cell Proliferation (MTT) | > 50 µM | [10] |

Key In Vitro Findings

-

EGFR Inhibition: this compound potently inhibits EGFR kinase activity with an IC₅₀ of 5 nM and shows meaningful activity against various EGFR mutants.[3][5]

-

Cell Proliferation: It effectively inhibits the proliferation of tumor cells overexpressing EGFR, such as the A431 cell line.[5][8] Its efficacy in hepatocellular carcinoma (HCC) cell lines (e.g., SMMC7721, Huh7) was found to be dependent on higher baseline levels of both phosphorylated EGFR (p-EGFR) and PD-L1.[4][9]

-

Apoptosis Induction: In HCC cells, this compound was shown to induce apoptosis, a programmed cell death mechanism.[4][9] This effect was linked to the activation of caspase 3 and the inhibition of the anti-apoptotic protein BCL2.[4][9]

-

PD-L1 Downregulation: Studies also revealed that this compound can significantly downregulate the expression of PD-L1 in HCC cells, suggesting a potential role in modulating the tumor immune microenvironment.[4][9]

Experimental Protocols

3.3.1 Cell Proliferation (MTT/CCK-8) Assay

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with this compound across a range of concentrations in triplicate for a specified duration (e.g., 72 hours).

-

Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours, allowing viable cells to metabolize the substrate.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: Cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined using non-linear regression analysis.

3.3.2 Apoptosis (TUNEL) Assay

-

Cell Culture & Treatment: Cells are cultured on coverslips or in chamber slides and treated with this compound for a defined period (e.g., 48 hours).

-

Fixation & Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent solution (e.g., Triton X-100).

-

TUNEL Reaction: Cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP), which incorporates labels onto the 3'-OH ends of fragmented DNA characteristic of apoptosis.

-

Detection: The incorporated labels are detected using fluorescently-labeled antibodies or streptavidin conjugates. Nuclei are counterstained with DAPI.

-

Imaging & Analysis: Apoptotic cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy. The apoptotic index is calculated as the percentage of positive cells.[4][9]

3.3.3 Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, Akt, ERK, Caspase-3, PD-L1) overnight.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Protein bands are visualized using a chemiluminescence imaging system. Band intensity is quantified to determine relative protein expression levels.[4][7][9]

In Vivo Antitumor Activity

In vivo studies using xenograft models are critical for evaluating a drug's efficacy in a complex biological system. This compound has consistently demonstrated potent, dose-dependent antitumor effects in mice bearing human tumor xenografts.[1][3][5]

Quantitative Data Summary

| Animal Model | Tumor Type | Treatment Regimen | Key Efficacy Endpoint | Result | Reference(s) |

| Nude Mice | HCC (Huh7) | This compound | Tumor Growth Inhibition Rate | 70% | [9] |

| Nude Mice | NSCLC (A549) | This compound (Regular & High Dose) | Tumor Growth Inhibition Rate (TGIR) | Statistically significant TGIR (P < 0.05) vs. control | [7] |

| Nude Mice | NSCLC (HCC827) | This compound + Bevacizumab/Endostatin | Tumor Growth | Stronger inhibition than monotherapy | [11] |

| Nude Mice | ESCC (KYSE450) | This compound | Tumor Volume & Weight | Less effective than control drug Erlotinib | [10] |

Key In Vivo Findings

-

Tumor Growth Inhibition: Oral administration of this compound leads to significant, dose-dependent inhibition of tumor growth in various xenograft models, including NSCLC and HCC.[5][7][9]

-

Pharmacodynamic Effects: Analysis of excised tumors confirmed that this compound treatment markedly reduces the phosphorylation of EGFR and its downstream effectors, MAPK and Akt.[7]

-

Anti-angiogenic Effects: At high doses, this compound was shown to reduce microvessel density in tumors, as measured by CD34 inhibition, indicating a potential anti-angiogenic effect.[7]

-

Combination Therapy: The antitumor effect of this compound was enhanced when combined with anti-angiogenic drugs like bevacizumab in NSCLC models, suggesting synergistic activity.[11]

-

Tolerability: this compound is generally well-tolerated in animal models at effective doses, with studies reporting no significant body weight loss or mortality at doses up to 120 mg/kg/day in mice.[3][5]

Experimental Protocols

4.3.1 Xenograft Tumor Model

-

Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow until they reach a palpable, measurable size (e.g., 5-6 mm in diameter).[7]

-

Randomization: Mice are randomized into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Drug Administration: this compound is administered, typically daily via oral gavage, for a defined treatment period (e.g., 3 weeks).[7]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

4.3.2 Immunohistochemistry (IHC)

-

Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. Sections are cut and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized, rehydrated, and treated with an antigen retrieval solution (e.g., citrate (B86180) buffer) to unmask epitopes.

-

Staining: Slides are incubated with primary antibodies against biomarkers of interest, such as Ki-67 (proliferation) or CD34 (microvessel density).[7][11]

-

Detection: A secondary antibody linked to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the antigen site.

-

Imaging & Analysis: Slides are counterstained, dehydrated, and coverslipped. Staining intensity and the percentage of positive cells are quantified using light microscopy and image analysis software.

Conclusion

The comprehensive preclinical data for this compound strongly support its potent and selective antitumor activity, which is primarily driven by the targeted inhibition of the EGFR signaling pathway. In vitro studies have established its efficacy in inhibiting cell proliferation and inducing apoptosis in relevant cancer cell lines.[4][5] These findings are substantiated by in vivo xenograft models, which demonstrate significant, dose-dependent tumor growth inhibition and favorable tolerability.[3][5][7] Pharmacodynamic analyses confirm that this compound effectively modulates its intended target and downstream pathways within the tumor microenvironment.[7] Collectively, this body of preclinical evidence provided a robust rationale for the clinical development of this compound as a targeted therapy for cancers harboring EGFR dependencies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound inhibits the proliferation of hepatocellular carcinoma cells in vitro and in vivo dependently on EGFR activation and PDL1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (BPI-2009H), a novel EGFR tyrosine kinase inhibitor, displays potent efficacy in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 7. Anti-tumor activity of high-dose EGFR tyrosine kinase inhibitor and sequential docetaxel in wild type EGFR non-small cell lung cancer cell nude mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of this compound as first-line therapy in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Frontiers | this compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]

- 11. Inhibitory effects of this compound combined with antiangiogenic drugs in human non-small cell lung cancer xenograft models are better than single target drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Icotinib's Impact on the Tumor Microenvironment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Icotinib is a first-generation, orally administered, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated efficacy in the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1] The primary mechanism of action of this compound involves competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, which inhibits autophosphorylation of the receptor and blocks downstream signaling pathways. This ultimately leads to the inhibition of cancer cell proliferation and survival.[2] While the direct effects of this compound on tumor cells are well-documented, its influence on the complex and dynamic tumor microenvironment (TME) is an area of growing interest. The TME, comprising a heterogeneous population of cells including immune cells, fibroblasts, and endothelial cells, as well as extracellular matrix components and signaling molecules, plays a crucial role in tumor progression, metastasis, and response to therapy. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the TME, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

This compound's Effect on the Tumor Vasculature and Angiogenesis

One of the more characterized aspects of this compound's influence on the TME is its effect on tumor angiogenesis. While this compound monotherapy does not show a statistically significant effect on microvessel density, its combination with anti-angiogenic drugs like bevacizumab (an anti-VEGFA antibody) or rh-endostatin leads to a significant reduction in tumor vascularity and growth.[2]

Quantitative Data

The following tables summarize the quantitative findings from a key preclinical study investigating the effects of this compound, alone and in combination with anti-angiogenic agents, on NSCLC xenograft models.

Table 1: Effect of this compound and Combination Therapies on Tumor Volume in HCC827 Xenograft Model [2]

| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day 16) |

| Control | 1050 ± 150 |

| This compound (Ic) | 650 ± 100 |

| Bevacizumab (Bev) | 580 ± 90 |

| rh-Endostatin (En) | 620 ± 95 |

| Ic + Bev | 320 ± 70 |

| Ic + En | 350 ± 75 |

| *p < 0.05 compared to single-agent groups. |

Table 2: Effect of this compound and Combination Therapies on Tumor Microvessel Density (MVD) and VEGFA Levels [2]

| Treatment Group | MVD (vessels/field) ± SD | VEGFA Concentration (pg/mg protein) ± SD |

| Control | 35 ± 5 | 250 ± 40 |

| This compound (Ic) | 33 ± 4 | 230 ± 35 |

| Bevacizumab (Bev) | 15 ± 3 | 120 ± 25 |

| rh-Endostatin (En) | 18 ± 4 | 140 ± 30 |

| Ic + Bev | 8 ± 2† | 80 ± 20† |

| Ic + En | 10 ± 3† | 95 ± 22† |

| *p < 0.05 compared to control and this compound groups. | ||

| †p < 0.05 compared to single anti-angiogenic drug groups. |

Experimental Protocols

-

Cell Line: Human lung adenocarcinoma cells (e.g., HCC827) are cultured under standard conditions.

-

Animals: Female BALB/c nude mice (4-6 weeks old) are used.

-

Tumor Implantation: A suspension of 5 x 106 HCC827 cells in 0.2 mL of serum-free medium is injected subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor volumes are measured every 2-3 days using a caliper, calculated with the formula: Volume = (length × width²) / 2.

-

Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups.

-

Drug Administration:

-

This compound is administered orally (e.g., 60 mg/kg daily).

-

Bevacizumab is administered via intraperitoneal injection (e.g., 5 mg/kg twice weekly).

-

rh-Endostatin is administered via subcutaneous injection (e.g., 10 mg/kg daily).

-

-

Endpoint: Mice are sacrificed after a defined treatment period (e.g., 16 days), and tumors are excised for further analysis.

-

Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (4-5 μm).

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval (e.g., in citrate (B86180) buffer, pH 6.0).

-

Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against a vascular marker (e.g., rabbit anti-CD31 or anti-CD34).

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate kit for visualization.

-

Counterstaining: Sections are counterstained with hematoxylin.

-

Quantification: Microvessel density is determined by counting the number of stained vessels in several high-power fields (e.g., 200x magnification) in the most vascularized areas of the tumor.

-

Sample Preparation: A portion of the excised tumor is snap-frozen in liquid nitrogen and stored at -80°C. The frozen tissue is homogenized in PBS with protease inhibitors. The homogenate is centrifuged, and the supernatant is collected.

-

Protein Quantification: The total protein concentration of the supernatant is determined using a BCA protein assay.

-

ELISA Procedure: A commercial human VEGFA ELISA kit is used according to the manufacturer's instructions.

-